4-Fluoro-3-nitrobenzamide
Overview
Description
4-Fluoro-3-nitrobenzamide is an organic compound with the molecular formula C7H5FN2O3 It is a derivative of benzamide, characterized by the presence of a fluorine atom at the 4-position and a nitro group at the 3-position on the benzene ring
Mechanism of Action
Mode of Action
It is known that the strong electron-withdrawing nitro group in the compound makes the adjacent fluoro group highly reactive towards nucleophilic reagents .
Biochemical Pathways
It is suggested that the compound may be involved in covalent binding of ligands with matrices .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-nitrobenzamide. For instance, the compound should be stored in a dry room at normal temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-nitrobenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation. It also affects metabolic pathways by altering the activity of key enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites, preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biochemical activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of metabolites by inhibiting or activating specific enzymes. For example, this compound may inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism and energy production. These interactions highlight the compound’s role in modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity. For instance, this compound may accumulate in the mitochondria, affecting mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Its localization to other organelles, such as the endoplasmic reticulum or lysosomes, can also impact its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-nitrobenzamide typically involves the nitration of 4-fluorobenzamide. One common method includes the reaction of 4-fluorobenzoic acid with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position. The resulting 4-fluoro-3-nitrobenzoic acid is then converted to this compound through an amidation reaction using ammonia or an amine source .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-fluoro-3-nitrobenzoic acid and ammonia.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Reduction: 4-Fluoro-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Fluoro-3-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also used in the development of diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Fluoro-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
4-Fluoro-2-nitrobenzamide: The nitro group is positioned at the 2-position instead of the 3-position.
4-Fluoro-3-methylbenzamide: Contains a methyl group at the 3-position instead of a nitro group.
Uniqueness: 4-Fluoro-3-nitrobenzamide is unique due to the combination of the electron-withdrawing nitro group and the electron-donating fluorine atom, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-fluoro-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXDVBKKZWIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619416 | |
Record name | 4-Fluoro-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-02-0 | |
Record name | 4-Fluoro-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-nitrobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEK9R56VJ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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